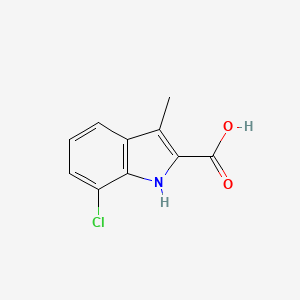

7-Chloro-3-methyl-1H-indole-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-chloro-3-methyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-5-6-3-2-4-7(11)9(6)12-8(5)10(13)14/h2-4,12H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJVTZVNZWSRCNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=CC=C2Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16381-48-9 | |

| Record name | 7-chloro-3-methyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 7-Chloro-3-methyl-1H-indole-2-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 7-Chloro-3-methyl-1H-indole-2-carboxylic acid

Introduction

Heterocyclic compounds form the backbone of modern medicinal chemistry, and among them, the indole scaffold is of paramount importance. Substituted indoles are prevalent in numerous FDA-approved drugs and clinical candidates. This compound (CAS No: 16381-48-9) is a key chemical building block, offering a versatile scaffold for the synthesis of complex molecules. Its derivatives, particularly indole-2-carboxamides, have been explored for significant biological activities, including anti-parasitic properties against Trypanosoma cruzi, the causative agent of Chagas disease.[1][2]

The journey from a promising chemical scaffold to a viable drug candidate is critically dependent on a thorough understanding of its physicochemical properties. These parameters—including solubility, lipophilicity (LogP), and ionization constant (pKa)—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and efficacy.

This technical guide provides a comprehensive analysis of the core . Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the theoretical importance of each property, presents available data, and offers detailed, field-proven experimental protocols for their accurate determination.

Chemical Identity and Core Properties

A precise understanding of a compound's identity is the foundation of all subsequent analysis.

Chemical Structure:

(Image generated based on chemical name)

(Image generated based on chemical name)

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 16381-48-9 | [3][4][5] |

| Molecular Formula | C₁₀H₈ClNO₂ | [3][6][7] |

| Molecular Weight | 209.63 g/mol | [3][6][8] |

| Canonical SMILES | CC1=C(NC2=C1C=CC=C2Cl)C(=O)O | [7] |

| InChI | InChI=1S/C10H8ClNO2/c1-5-6-3-2-4-7(11)9(6)12-8(5)10(13)14/h2-4,12H,1H3,(H,13,14) |

| Predicted Boiling Point | 440.7 ± 40.0 °C |[8] |

Critical Physicochemical Parameters for Drug Development

The success of a drug candidate is inextricably linked to its physicochemical profile. This section explores the "big three" properties—lipophilicity, solubility, and acidity—providing both the "why" and the "how" for their evaluation.

Caption: Interplay of key physicochemical properties and their influence on ADME.

Lipophilicity (LogP)

Expertise & Experience: Lipophilicity, quantified as the octanol-water partition coefficient (LogP), is arguably the most critical parameter in medicinal chemistry. It measures a compound's preference for a nonpolar (octanol, mimicking lipid bilayers) versus a polar (water) environment. A molecule's LogP value dictates its ability to cross biological membranes, its binding affinity to protein targets, and its susceptibility to metabolic enzymes. While some lipophilicity is essential for membrane permeability, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[1] For indole-based series, maintaining a balanced LogP is a constant optimization challenge.[1]

Available Data: An experimental LogP value for this compound is not available in the reviewed literature. Computational models predict a LogP value in the range of 2.5 to 3.5, reflecting a moderately lipophilic character.

Trustworthiness (Experimental Protocol): Shake-Flask Method for LogP Determination

This protocol describes the gold-standard "shake-flask" method, a self-validating system for determining LogP.

-

Preparation of Phases:

-

Mix equal volumes of 1-octanol and HPLC-grade water in a separatory funnel.

-

Shake vigorously for 24 hours to ensure mutual saturation.

-

Allow the phases to separate completely. The upper layer is water-saturated octanol, and the lower layer is octanol-saturated water. Use these phases for all subsequent steps.

-

-

Standard Curve Generation:

-

Prepare a stock solution of the test compound in water-saturated octanol (e.g., 1 mg/mL).

-

Create a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) using the same solvent.

-

Measure the absorbance of each standard at the compound's λ_max using a UV-Vis spectrophotometer.

-

Plot absorbance vs. concentration to generate a linear standard curve (R² > 0.99).

-

-

Partitioning Experiment:

-

Accurately weigh a small amount of the compound to create a solution in water-saturated octanol with a concentration that falls within the linear range of the standard curve (e.g., 50 µg/mL).

-

Add a precise volume of this solution (e.g., 5 mL) to a glass vial.

-

Add an equal volume (5 mL) of octanol-saturated water.

-

Seal the vial and shake gently on an orbital shaker at a controlled temperature (25°C) for 24 hours to reach equilibrium.

-

-

Analysis:

-

Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure complete phase separation.

-

Carefully remove a sample from the aqueous (bottom) phase and the octanol (top) phase.

-

Measure the UV absorbance of the sample from the aqueous phase. If necessary, dilute the octanol phase sample with water-saturated octanol to bring its concentration into the quantifiable range.

-

Use the standard curve to determine the final concentration of the compound in both the octanol phase ([C]ₒ) and the aqueous phase ([C]ₐ).

-

-

Calculation:

-

The partition coefficient, P, is calculated as: P = [C]ₒ / [C]ₐ

-

The LogP is the base-10 logarithm of P: LogP = log₁₀(P)

-

Acidity and Ionization Constant (pKa)

Expertise & Experience: The pKa is the pH at which a compound exists in a 50:50 equilibrium between its ionized and non-ionized forms. For this compound, two functional groups can ionize: the carboxylic acid (acidic) and the indole N-H (weakly acidic). The carboxylic acid is the dominant player, with an expected pKa in the range of 4-5, typical for this functional group.[9] The pKa is critical because the ionization state of a molecule profoundly affects its solubility, permeability, and interaction with biological targets. An orally administered drug must navigate the acidic environment of the stomach (pH 1-3) and the more neutral environment of the intestine (pH 6-7.5). A carboxylic acid will be largely protonated (neutral) in the stomach, favoring absorption, but ionized (charged) in the intestine, which increases solubility but can hinder passive diffusion across the gut wall.

Available Data: An experimental pKa value is not available in the searched literature. Based on similar structures, the carboxylic acid pKa is predicted to be approximately 4.0.

Trustworthiness (Experimental Protocol): Potentiometric Titration for pKa Determination

This method provides a reliable pKa value by monitoring pH changes during titration.

Caption: Experimental workflow for pKa determination via potentiometric titration.

-

System Setup and Calibration:

-

Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) at 25°C.

-

Use a standardized titrant solution (e.g., 0.1 M NaOH), accurately prepared and verified.

-

-

Sample Preparation:

-

Accurately weigh ~10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of degassed, deionized water.

-

Causality Note: If solubility is low, a co-solvent like methanol or DMSO may be used, but the resulting value will be an apparent pKa (pKaᵃᵖᵖ) which must be noted. The co-solvent perturbs the dielectric constant of the medium, affecting ionization.

-

-

Titration Procedure:

-

Place the sample solution in a jacketed beaker maintained at 25°C and stir gently with a magnetic stir bar.

-

Immerse the calibrated pH electrode and the tip of the titrant-dispensing burette into the solution.

-

Begin adding the NaOH titrant in small, precise increments (e.g., 0.05 mL).

-

After each addition, allow the pH reading to stabilize completely before recording both the added volume and the corresponding pH.

-

Continue the titration well past the expected equivalence point, until the pH curve flattens in the basic region.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate the titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point volume (Vₑ).

-

The volume at the half-equivalence point is Vₑ/2.

-

The pKa is the pH value on the titration curve corresponding to the Vₑ/2 volume.

-

Solubility and Thermal Properties

Aqueous Solubility

Expertise & Experience: Poor aqueous solubility is a primary cause of failure for drug candidates. A compound must be in solution to be absorbed. For indole derivatives, which often feature planar, aromatic systems, solubility can be a significant hurdle.[1] The presence of both a lipophilic indole core and a polar carboxylic acid group in this compound creates a molecule with amphipathic character, suggesting its solubility will be highly pH-dependent. At pH values significantly below its pKa, the neutral form will dominate, leading to low aqueous solubility. Above the pKa, the ionized carboxylate form will significantly enhance solubility.

Available Data: Quantitative solubility data is not available in the reviewed literature. It is expected to be poorly soluble in neutral water and more soluble in basic aqueous solutions.

Trustworthiness (Experimental Protocol): Thermodynamic Solubility by Shake-Flask

-

Equilibrium Setup:

-

Add an excess amount of the solid compound to a series of vials containing buffers of different pH values (e.g., pH 2.0, 5.0, 7.4).

-

Causality Note: Using an excess of solid ensures that a saturated solution is formed, which is the definition of thermodynamic solubility.

-

Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for at least 24-48 hours to ensure equilibrium is reached.

-

-

Sample Processing:

-

After incubation, visually confirm that excess solid remains.

-

Filter the suspension through a low-binding 0.45 µm filter to remove all undissolved solids.

-

Self-Validation Step: The first few drops of the filtrate should be discarded to prevent errors from potential filter adsorption.

-

-

Quantification:

-

Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve prepared in the corresponding buffer.

-

-

Reporting:

-

Report the solubility in units of µg/mL or µM at each specific pH and temperature.

-

Melting Point and Thermal Analysis

Expertise & Experience: The melting point is a fundamental physical property that provides information about purity and crystal lattice energy. A sharp melting point typically indicates a high degree of purity. For drug development, polymorphism—the ability of a solid to exist in multiple crystalline forms—is a major consideration. Different polymorphs can have different melting points, solubilities, and dissolution rates, which can dramatically impact a drug's bioavailability.

Available Data: The melting point for this compound is not specified in the searched literature. For comparison, the parent indole-2-carboxylic acid has a melting point of 202-206 °C.[10]

Trustworthiness (Experimental Protocol): Determination by Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to use as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Analysis: The melting event is observed as an endothermic peak on the resulting thermogram. The onset temperature of this peak is typically reported as the melting point. The area under the peak corresponds to the heat of fusion.

Summary and Conclusions

This compound is a valuable building block for medicinal chemistry. While specific experimental data for its key physicochemical properties are sparse in the public domain, its structural features allow for reliable predictions and guide the necessary experimental work.

Table 2: Summary of Physicochemical Properties

| Property | Predicted/Reported Value | Significance in Drug Development | Recommended Experimental Method |

|---|---|---|---|

| LogP | Predicted: ~2.5 - 3.5 | Membrane permeability, protein binding, metabolism | Shake-Flask with UV-Vis/HPLC |

| pKa | Predicted: ~4.0 (Carboxylic Acid) | Absorption, solubility, formulation | Potentiometric Titration |

| Aqueous Solubility | Not Available (Expected to be low at neutral pH) | Bioavailability, dissolution rate | Thermodynamic Shake-Flask |

| Melting Point | Not Available | Purity, stability, polymorphism screening | Differential Scanning Calorimetry (DSC) |

The protocols outlined in this guide provide a robust framework for the empirical determination of these critical parameters. A thorough understanding and accurate measurement of the physicochemical properties of this and similar molecules are not mere academic exercises; they are essential, non-negotiable steps in the rational design and development of new therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 148416-38-0 Cas No. | 6 | Matrix Scientific [matrix.staging.1int.co.uk]

- 4. 16381-48-9|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 16381-48-9 [chemicalbook.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. PubChemLite - this compound (C10H8ClNO2) [pubchemlite.lcsb.uni.lu]

- 8. This compound CAS#: 16381-48-9 [m.chemicalbook.com]

- 9. chem.indiana.edu [chem.indiana.edu]

- 10. Indole-2-carboxylic acid 98 1477-50-5 [sigmaaldrich.com]

An In-Depth Technical Guide to 7-Chloro-3-methyl-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-3-methyl-1H-indole-2-carboxylic acid, a halogenated derivative of the indole-2-carboxylic acid scaffold, is a molecule of significant interest in the fields of medicinal chemistry and organic synthesis. Its structural features, including the indole core, a chlorine atom at the 7-position, and a carboxylic acid at the 2-position, make it a versatile building block for the development of novel therapeutic agents and complex organic molecules. The indole nucleus is a privileged scaffold in numerous natural products and pharmaceuticals, and the specific substitution pattern of this compound modulates its chemical reactivity and potential biological activity.[1] This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and potential applications, serving as a critical resource for researchers engaged in drug discovery and chemical synthesis.

Chemical Identity and Structure

CAS Number: 16381-48-9[2]

Molecular Formula: C₁₀H₈ClNO₂[2]

Molecular Weight: 209.63 g/mol [2]

Chemical Structure:

The structure of this compound is characterized by a bicyclic indole ring system. A chlorine atom is substituted at the C7 position of the benzene ring, a methyl group is at the C3 position of the pyrrole ring, and a carboxylic acid group is attached to the C2 position.

Structural Representations:

-

SMILES: CC1=C(NC2=C1C=CC=C2Cl)C(=O)O[3]

-

InChI: InChI=1S/C10H8ClNO2/c1-5-6-3-2-4-7(11)9(6)12-8(5)10(13)14/h2-4,12H,1H3,(H,13,14)[3]

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, its properties can be predicted based on its structure and data from chemical suppliers. It is typically a solid at room temperature and is classified as an irritant.[2]

| Property | Value | Source |

| Appearance | Solid | [2] |

| Molecular Weight | 209.63 | [2] |

| Molecular Formula | C₁₀H₈ClNO₂ | [2] |

| Hazard | Irritant | [2] |

Synthesis of this compound

Proposed Synthetic Pathway: Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for the preparation of indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions.

Conceptual Workflow for Fischer Indole Synthesis

Caption: Proposed Fischer indole synthesis workflow.

Step-by-Step Experimental Protocol (Proposed):

-

Hydrazone Formation:

-

To a solution of 2-chlorophenylhydrazine in a suitable solvent such as ethanol, add an equimolar amount of ethyl 2-methylacetoacetate.

-

Add a catalytic amount of a weak acid (e.g., acetic acid) and stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

The resulting hydrazone intermediate can be isolated by precipitation or extraction.

-

-

Indolization (Cyclization):

-

The crude or purified hydrazone is added to a strong acid, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol.

-

The reaction mixture is heated to promote the[4][4]-sigmatropic rearrangement and subsequent cyclization and aromatization. The reaction temperature and time will need to be optimized.

-

Upon completion, the reaction is quenched by pouring it into ice water, and the crude ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate is collected by filtration or extraction.

-

-

Hydrolysis:

-

The crude ester is then hydrolyzed to the carboxylic acid by heating with an aqueous solution of a base, such as sodium hydroxide.

-

After the hydrolysis is complete, the reaction mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the final product, this compound.

-

The product can be purified by recrystallization from a suitable solvent system.

-

Applications in Research and Drug Development

Indole-2-carboxylic acid and its derivatives are a significant class of compounds in medicinal chemistry due to their wide range of biological activities. The core structure serves as a scaffold for the design of inhibitors for various enzymes and receptors.

Potential Therapeutic Areas:

-

Anti-inflammatory Agents: Derivatives of indole-2-carboxylic acid have been investigated as antagonists of the cysteinyl leukotriene 1 (CysLT1) receptor, which is implicated in asthma and other inflammatory conditions.

-

Antiparasitic Agents: Indole-2-carboxamides have been optimized as potent agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[5]

-

Antiviral Agents: The indole-2-carboxylic acid scaffold has been identified as a promising starting point for the development of novel HIV-1 integrase inhibitors.[6]

The presence of the 7-chloro and 3-methyl substituents on the indole ring of the title compound can significantly influence its pharmacokinetic and pharmacodynamic properties. The electron-withdrawing nature of the chlorine atom can affect the acidity of the N-H proton and the overall electron density of the aromatic system, which can in turn modulate binding interactions with biological targets.[1]

Use as a Chemical Intermediate:

Beyond its potential direct biological activity, this compound is a valuable intermediate in organic synthesis. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, allowing for the construction of more complex molecules.

Workflow for Derivatization

Caption: Potential derivatization pathways.

Safety and Handling

This compound is classified as an irritant.[2] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area, preferably in a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. Its versatile indole scaffold, modulated by the presence of a chlorine and a methyl group, makes it an attractive starting point for the development of new therapeutic agents. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications, serving as a foundational resource for researchers in the field. Further investigation into the specific biological activities of this compound and the development of a validated, high-yield synthesis are warranted to fully exploit its potential.

References

- 1. 2-Fmoc-5-oxo-octahydro-isoindole-1-carboxylic Acid [benchchem.com]

- 2. 148416-38-0 Cas No. | 6 | Matrix Scientific [matrix.staging.1int.co.uk]

- 3. PubChemLite - this compound (C10H8ClNO2) [pubchemlite.lcsb.uni.lu]

- 4. 2-Chloro-1H-indole-3-carbonyl chloride|83894-17-1 [benchchem.com]

- 5. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

A Technical Guide to the Biological Activities of 7-Chloro-3-methyl-1H-indole-2-carboxylic Acid Derivatives and Related Scaffolds

Audience: Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is for informational purposes only and does not constitute medical advice.

Executive Summary

The indole ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and clinical candidates. Within this broad class, derivatives of indole-2-carboxylic acid have emerged as particularly fruitful starting points for drug discovery, leveraging the carboxylic acid moiety as a critical anchor for binding to diverse biological targets. This technical guide provides an in-depth exploration of the biological activities associated with this scaffold, with a conceptual focus on derivatives bearing substitutions analogous to the 7-chloro-3-methyl pattern. We will dissect the current understanding of their anticancer, anti-inflammatory, and antimicrobial properties, detailing the underlying mechanisms of action, key structure-activity relationships (SAR), and the experimental protocols used for their evaluation. This analysis is designed to equip researchers and drug development professionals with a comprehensive understanding of this promising chemical space and to guide future optimization efforts.

The Indole-2-Carboxylic Acid Scaffold: A Versatile Pharmacophore

The indole-2-carboxylic acid core is a unique and powerful pharmacophore. The indole ring itself provides a rigid, aromatic, and lipophilic structure that can engage in π–π stacking, hydrophobic, and hydrogen bonding interactions within protein binding pockets. The strategic placement of the carboxylic acid at the 2-position is crucial; this acidic group can mimic the carboxylate of natural ligands, form strong ionic bonds or hydrogen bonds with key amino acid residues (like arginine or lysine), and chelate essential metal cofactors in enzyme active sites.[1][2]

The true versatility of this scaffold is unlocked through substitutions on the indole ring. Halogens, such as the chlorine at the 7-position, and small alkyl groups, like the methyl group at the 3-position, serve as critical modulators of the molecule's properties:

-

Electronic Effects: A chlorine atom is an electron-withdrawing group that can alter the pKa of the indole N-H and the carboxylic acid, influencing ionization state and binding interactions.

-

Lipophilicity: Both chloro and methyl groups increase the molecule's lipophilicity, which can enhance membrane permeability and access to intracellular targets, but must be carefully balanced to maintain adequate solubility.[3]

-

Steric Influence: A methyl group at the 3-position can provide a specific steric fit into a binding pocket or, conversely, prevent binding to off-target proteins, thereby improving selectivity.

These substitutions are not mere decorations; they are rational design elements used to fine-tune a compound's potency, selectivity, and pharmacokinetic profile.

Anticancer Activity: Targeting Cell Proliferation and Survival

Derivatives of the indole-2-carboxylic acid scaffold have demonstrated significant potential as anticancer agents through various mechanisms of action.

Mechanism of Action: Diverse Cellular Targets

The antitumor effects of these compounds are not limited to a single pathway. Research has identified several key mechanisms:

-

Induction of Apoptosis and Cell Cycle Arrest: A primary mechanism involves triggering programmed cell death (apoptosis) and halting the cell division cycle. Studies on related quinoline-carboxamide derivatives have shown they can induce cell cycle arrest, particularly in the G0/G1 or G2/M phases, preventing cancer cells from replicating.[4][5][6] This is often accompanied by the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.[4]

-

Inhibition of Key Signaling Proteins: Specific derivatives have been designed to inhibit proteins crucial for cancer cell growth and survival. One notable target is the 14-3-3η protein, an adapter protein that regulates diverse signaling pathways involved in cell proliferation and apoptosis. A series of 1H-indole-2-carboxylic acid derivatives were successfully designed to target 14-3-3η, leading to potent inhibitory activity against several human liver cancer cell lines, including chemotherapy-resistant variants.[7]

-

EGFR Inhibition: Some indole derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overactive in various cancers.[8]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the indole-2-carboxylic acid scaffold has yielded critical insights for optimizing anticancer potency:

-

The Carboxamide Moiety: The carboxylic acid is often converted to a carboxamide to explore additional binding interactions and improve drug-like properties. The nature of the amine substituent on the amide is a key determinant of activity.

-

Substitutions on the Indole Ring: As previously discussed, substitutions on the aromatic ring are crucial. The position and nature of these groups dictate the affinity for the target protein. For instance, in the development of 14-3-3η inhibitors, specific substitutions led to compound C11 , which showed the best inhibitory activity against a panel of liver cancer cells.[7]

Diagram 1: General SAR for Indole-2-Carboxamide Anticancer Agents

Caption: Key modification points on the indole-2-carboxamide scaffold.

Data Presentation: In Vitro Cytotoxicity

The efficacy of novel anticancer compounds is initially assessed by their ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is the standard metric.

| Compound Class | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |

| 1H-indazole-3-amine derivative (6o) | K562 (Leukemia) | Apoptosis, p53/MDM2 pathway | 5.15 | [9] |

| 1H-indole-2-carboxylic acid (C11) | Bel-7402 (Liver) | 14-3-3η protein inhibition | Potent (exact value not cited) | [7] |

| 7-azaindole-triazole hybrid (6b) | HeLa (Cervical) | G2/M Arrest, Apoptosis | 4.44 | [6] |

| 7-azaindole-triazole hybrid (6b) | MCF-7 (Breast) | G2/M Arrest, Apoptosis | 6.67 | [6] |

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines a standard method for assessing the cytotoxic effects of test compounds on cancer cells.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT reagent to a purple formazan product, which is soluble in dimethyl sulfoxide (DMSO). The absorbance of the resulting solution is directly proportional to the number of living cells.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Multi-channel pipette

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank), cells with vehicle (DMSO) control, and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, including asthma, allergic rhinitis, and autoimmune disorders. Indole-2-carboxylic acid derivatives have been identified as potent anti-inflammatory agents, primarily through the antagonism of specific pro-inflammatory receptors.

Mechanism of Action: CysLT1 Receptor Antagonism

Cysteinyl leukotrienes (CysLTs) are powerful inflammatory mediators involved in the pathophysiology of asthma and allergic rhinitis.[1] Their effects are mediated through G protein-coupled receptors, primarily the CysLT1 receptor. A novel class of 3-substituted 1H-indole-2-carboxylic acid derivatives has been discovered as highly potent and selective CysLT1 antagonists.[1] By blocking this receptor, these compounds prevent CysLT-mediated effects such as bronchoconstriction and leukocyte infiltration, thereby exerting their anti-inflammatory effect.

SAR for CysLT1 Antagonism

The development of these antagonists revealed several essential structural features:

-

Three Necessary Pharmacophores: The indole ring, the 2-carboxylic acid function, and a large hydrophobic group (e.g., (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl) were all found to be critical for activity.[1]

-

Importance of the Acidic Moiety: Removal of the indole-2-carboxylic acid group resulted in a dramatic loss of potency, highlighting its role as the primary binding anchor, likely mimicking the C1-carboxylic acid of the natural ligand, LTD4.[1]

-

Linker Modification: Replacing an ester bond in the linker region with a more stable amide bond was favorable for improving potency.[1]

Data Presentation: CysLT1 Antagonist Potency

| Compound | CysLT1 IC₅₀ (µM) | CysLT2 IC₅₀ (µM) | Selectivity (CysLT2/CysLT1) | Reference |

| 17k | 0.0059 | 15 | ~2542 | [1] |

| 17b | 0.0090 | 58 | ~6444 | [1] |

| Montelukast | 0.0019 | >10 | >5263 | [1] |

Compound 17k is 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid.

Antimicrobial and Antiviral Activity

The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. The indole scaffold is a promising starting point for developing compounds active against bacteria, fungi, protozoa, and viruses.[10]

Spectrum of Activity

-

Antibacterial and Antifungal: Various indole derivatives substituted with heterocyclic moieties like 1,2,4-triazole and 1,3,4-thiadiazole have shown a broad spectrum of activity, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range against both Gram-positive (e.g., Staphylococcus aureus, MRSA) and Gram-negative (Escherichia coli) bacteria, as well as fungi (Candida species).[10]

-

Anti-Trypanosoma cruzi: A series of 1H-indole-2-carboxamides were identified and optimized for activity against T. cruzi, the parasite responsible for Chagas disease.[3][11]

-

Anti-HIV: Indole-2-carboxylic acid itself was found to inhibit the strand transfer activity of HIV-1 integrase. This led to the design and synthesis of derivatives with significantly improved potency.[2]

Mechanism of Action: HIV-1 Integrase Inhibition

The most clearly defined antimicrobial mechanism for this class is the inhibition of HIV-1 integrase. This viral enzyme is essential for inserting the viral DNA into the host cell's genome. The indole-2-carboxylic acid derivatives function by chelating the two Mg²⁺ ions within the enzyme's active site.[2] This metal-chelating cluster prevents the binding of the viral DNA, thus halting the integration process and viral replication.

Diagram 2: Mechanism of HIV-1 Integrase Inhibition

Caption: Indole derivative blocks viral replication by chelating Mg²⁺ ions.

Synthetic Strategies and Workflow

The synthesis of these derivatives typically relies on well-established organic chemistry reactions, allowing for the rapid generation of diverse compound libraries for screening.

General Synthetic Approach

A common strategy involves the initial synthesis or purchase of the core indole-2-carboxylic acid, which may already possess the desired substitutions (e.g., 7-chloro-3-methyl). This core is then elaborated, most frequently through amide bond formation.

Diagram 3: General Synthetic Workflow for Library Generation

Caption: A streamlined workflow for synthesizing diverse carboxamide libraries.

Experimental Protocol: General Amide Coupling

Objective: To synthesize an indole-2-carboxamide from the corresponding carboxylic acid and an amine.

Materials:

-

Substituted 1H-indole-2-carboxylic acid

-

Amine (R₁R₂NH)

-

Coupling reagent (e.g., BOP, HATU, or EDCI/HOBt)

-

Organic base (e.g., DIPEA or triethylamine)

-

Anhydrous solvent (e.g., DMF or DCM)

-

Standard workup and purification reagents

Procedure:

-

Reaction Setup: To a solution of the indole-2-carboxylic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq), the coupling reagent (1.2 eq), and DIPEA (2.0 eq).

-

Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen) overnight.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final carboxamide.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[12]

Conclusion and Future Directions

The 7-chloro-3-methyl-1H-indole-2-carboxylic acid scaffold and its close analogs represent a highly versatile and promising class of molecules for drug discovery. They have demonstrated a remarkable breadth of biological activity, including potent anticancer, anti-inflammatory, and antimicrobial effects, driven by interactions with diverse and important biological targets.

Future research should focus on several key areas:

-

Mechanism Deconvolution: For many of the antimicrobial and anticancer activities, the precise molecular targets remain to be fully elucidated. Target identification studies are crucial for rational drug design.

-

Pharmacokinetic Optimization: While many derivatives show high in vitro potency, challenges related to solubility and metabolic stability often hinder in vivo efficacy.[3][11] Medicinal chemistry efforts must continue to focus on improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds.

-

Exploration of New Chemical Space: The continued synthesis and screening of novel derivatives, with diverse substitution patterns, will undoubtedly uncover new biological activities and lead to the identification of next-generation therapeutic agents.

This guide has synthesized the current state of knowledge, providing a solid foundation for scientists and researchers to build upon as they continue to explore the vast therapeutic potential of this privileged chemical scaffold.

References

- 1. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

discovery and history of indole-2-carboxylic acids

An In-depth Technical Guide to the Discovery and History of Indole-2-Carboxylic Acids

Abstract

The indole-2-carboxylic acid scaffold is a cornerstone in the architecture of biologically active molecules. Its journey from a curiosity of 19th-century organic chemistry to a privileged structure in modern drug discovery is a testament to its versatile and potent nature. This guide provides a comprehensive exploration of the discovery, historical synthetic evolution, and profound impact of indole-2-carboxylic acids in medicinal chemistry. We will delve into the foundational synthetic routes, such as the Fischer and Reissert syntheses, and trace their development into the sophisticated methodologies used today. Furthermore, we will examine the scaffold's critical role in the development of novel therapeutics, including inhibitors for HIV-1 integrase and enzymes targeted in cancer immunotherapy, providing field-proven insights for researchers, scientists, and drug development professionals.

The Genesis of Indole Chemistry: From Dyes to Discovery

The story of indole-2-carboxylic acid begins not with the acid itself, but with its parent heterocycle, indole. The genesis of indole chemistry is intrinsically linked to the study of the vibrant blue dye, indigo. In 1866, the eminent chemist Adolf von Baeyer first synthesized indole by reducing oxindole with zinc dust.[1] This foundational work on the "benzopyrrole" structure laid the chemical groundwork for the entire class of compounds.[1]

Interest in the indole nucleus intensified in the 1930s upon the discovery of its presence in essential biological molecules like the amino acid tryptophan and various plant auxins, cementing its importance in the natural world.[1] The deliberate synthesis of substituted indoles, however, was pioneered earlier by another giant of chemistry, Emil Fischer.

Foundational Syntheses: The Advent of Indole-2-Carboxylic Acid

The ability to construct the indole ring system with specific substituents was the critical leap that enabled the exploration of its derivatives. The first and most enduring method to produce indole-2-carboxylic acid was a direct application of the Fischer indole synthesis.

The Fischer Indole Synthesis (1883)

Developed by Emil Fischer in 1883, this method remains one of the most reliable and widely recognized strategies for synthesizing substituted indoles.[1] The synthesis is remarkably versatile, but its application to produce the parent indole ring is circuitous, requiring the formation and subsequent decarboxylation of indole-2-carboxylic acid. This specific pathway, however, makes it directly relevant to our topic, as it represents the first practical synthesis of the target molecule.[1]

The reaction proceeds by heating a phenylhydrazine with an α-keto acid, in this case, pyruvic acid, in the presence of an acid catalyst.

The choice of an acid catalyst is critical; it facilitates both the initial condensation to form the phenylhydrazone and the subsequent key[2][2]-sigmatropic rearrangement. The removal of the ammonia molecule in the final step is the thermodynamic driving force that leads to the stable, aromatic indole ring. The reaction is often performed in a high-boiling solvent to provide the thermal energy required for the rearrangement.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1.0 eq) and pyruvic acid (1.1 eq) in glacial acetic acid.

-

Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid or anhydrous zinc chloride.

-

Heating: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and pour it into a beaker of ice-water. The crude product will precipitate out of the solution.

-

Purification: Filter the solid precipitate, wash thoroughly with cold water to remove residual acid, and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure indole-2-carboxylic acid.

The Reissert Indole Synthesis

Another classical and powerful method is the Reissert synthesis. This approach begins with o-nitrotoluene and diethyl oxalate, which undergo a base-catalyzed condensation.[2] The resulting intermediate, an o-nitrophenylpyruvic acid ester, is then subjected to reductive cyclization to form the indole-2-carboxylic acid core.

The choice of reducing agent is a key variable in the Reissert synthesis, allowing for process optimization. Classical methods often employed ferrous sulfate in an alkaline medium, while more modern adaptations use catalytic hydrogenation or chemical reductants like hydrazine hydrate with an iron catalyst, which can offer milder reaction conditions and improved yields.[2]

-

Condensation: In a flame-dried, three-neck flask under an inert atmosphere (N₂), prepare a solution of sodium ethoxide in absolute ethanol. Add o-nitrotoluene (1.0 eq) followed by the dropwise addition of diethyl oxalate (1.2 eq). Stir the reaction at room temperature for 16-24 hours.[2]

-

Isolation of Intermediate: Remove the ethanol under reduced pressure. The resulting residue is the ethyl o-nitrophenylpyruvate intermediate.

-

Reductive Cyclization: Dissolve the intermediate in an alkaline solution (e.g., 30% NaOH). Add a catalytic amount of ferrous hydroxide. Heat the mixture to 80-90°C and add 80% hydrazine hydrate (3.0 eq) portion-wise.[2]

-

Reaction Completion: Maintain the temperature and stir for 3-5 hours until the reaction is complete (monitored by TLC).

-

Workup and Purification: Cool the mixture and acidify with a mineral acid (e.g., HCl) to a pH of ~3-4 to precipitate the product. Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure indole-2-carboxylic acid.

Modern Significance: A Privileged Scaffold in Drug Discovery

The true value of indole-2-carboxylic acid was realized when medicinal chemists began to recognize it as a "privileged scaffold"—a molecular framework capable of binding to multiple biological targets. Its rigid structure, combined with the hydrogen-bonding capabilities of the N-H and carboxylic acid groups, makes it an ideal starting point for designing potent and selective inhibitors.

Application in HIV-1 Treatment: Integrase Inhibition

A major breakthrough in the application of this scaffold has been in the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[3][4] The viral enzyme integrase is essential for inserting viral DNA into the host genome and requires two Mg²⁺ ions in its active site for catalysis.[5] The indole-2-carboxylic acid core is perfectly positioned to act as a chelating agent for these magnesium ions, effectively shutting down the enzyme's function.[3][6]

Structural optimization studies have shown that substitutions at various positions on the indole ring can dramatically enhance potency and selectivity. For instance, adding a halogenated benzene ring at the C6 position can introduce a beneficial π-π stacking interaction with viral DNA.[3]

References

- 1. Indole - Wikipedia [en.wikipedia.org]

- 2. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

7-Chloro-3-methyl-1H-indole-2-carboxylic acid mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Indole-2-Carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors

Introduction

The Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continuous development of effective antiretroviral therapies. A key strategy in combating HIV-1 is the inhibition of viral enzymes essential for its replication cycle. Among these, HIV-1 integrase (IN) has emerged as a premier target for drug development because it is crucial for viral replication and has no functional equivalent in human cells, thereby minimizing the potential for off-target effects.[1][2] Integrase Strand Transfer Inhibitors (INSTIs) are a cornerstone of modern combination antiretroviral therapy, valued for their efficacy and safety.[3][4]

This technical guide focuses on a promising class of INSTIs based on the indole-2-carboxylic acid scaffold. Through molecular docking and subsequent optimization, this scaffold has been identified as a potent inhibitor of the HIV-1 integrase strand transfer reaction.[1][5] We will explore the detailed mechanism of action, the key molecular interactions that drive its inhibitory activity, the structure-activity relationships that guide lead optimization, and the standard experimental protocols used to validate its function.

The HIV-1 Integrase Enzyme: A Critical Target

The integration of the reverse-transcribed viral DNA into the host cell's genome is an irreversible step that establishes a permanent viral reservoir. This process is catalyzed by the HIV-1 integrase enzyme through two distinct reactions:[6]

-

3'-Processing: This initial step occurs in the cytoplasm. The integrase enzyme binds to the ends of the linear viral DNA and excises a dinucleotide from each 3' end. This exposes reactive 3'-hydroxyl groups.

-

Strand Transfer: Following the import of the viral pre-integration complex into the nucleus, the integrase enzyme orchestrates the strand transfer reaction. It uses the processed 3'-hydroxyl groups to nucleophilically attack the phosphodiester backbone of the host cell's DNA, covalently linking the viral DNA to the host genome.

The catalytic activity of integrase is critically dependent on the presence of two divalent magnesium ions (Mg²⁺) within its active site. These ions are coordinated by a conserved Aspartate, Aspartate, Glutamate (DDE) motif and are essential for the correct positioning of the DNA substrates and for facilitating the nucleophilic attack during the strand transfer step.[1][7]

References

- 1. mdpi.com [mdpi.com]

- 2. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. mdpi.com [mdpi.com]

- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biochemical screening assays to identify HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility and Stability of 7-Chloro-3-methyl-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of 7-Chloro-3-methyl-1H-indole-2-carboxylic acid, focusing on its solubility and stability. In the landscape of drug discovery and development, a thorough understanding of a molecule's behavior in various environments is paramount for formulation, efficacy, and safety. This document is structured to deliver not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed decisions in their work with this and similar indole derivatives.

Introduction: The Significance of this compound

This compound belongs to the indole class of heterocyclic compounds, a scaffold of immense interest in medicinal chemistry due to its prevalence in biologically active molecules. The substituents on the indole ring—a chloro group at the 7-position, a methyl group at the 3-position, and a carboxylic acid at the 2-position—are expected to significantly influence its physicochemical properties. The chloro group can modulate lipophilicity and metabolic stability, while the methyl group can impact steric interactions and electronic properties. The carboxylic acid function is a key determinant of its solubility and ionization state at different pH values.

A comprehensive understanding of the solubility and stability of this molecule is a critical first step in its journey from a laboratory curiosity to a potential therapeutic agent. Poor solubility can lead to low bioavailability, while instability can result in loss of potency and the formation of potentially toxic degradation products.[1] This guide will provide a framework for assessing these crucial parameters.

Solubility Profile: Navigating the Dissolution Landscape

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It dictates the choice of formulation strategies and can significantly impact in vivo performance. Indole-2-carboxylic acid derivatives are often characterized by poor aqueous solubility.[2]

Theoretical Considerations

The solubility of this compound is governed by the interplay of its functional groups. The indole ring system is largely nonpolar, contributing to low aqueous solubility. The carboxylic acid group, however, is ionizable. At pH values above its pKa, the carboxylate anion will predominate, leading to increased aqueous solubility. Conversely, at pH values below its pKa, the neutral carboxylic acid form will be more prevalent, resulting in lower aqueous solubility. The chloro and methyl substituents will further influence solubility through their effects on lipophilicity and crystal lattice energy.

Predicted Solubility Profile

| Solvent | Predicted Solubility | Rationale |

| Water (pH 7.4) | Poorly Soluble | The nonpolar indole core and the protonated state of the carboxylic acid at this pH contribute to low aqueous solubility. |

| 0.1 N HCl (pH ~1) | Very Poorly Soluble | At acidic pH, the carboxylic acid is fully protonated, minimizing its contribution to aqueous solubility. |

| 0.1 N NaOH (pH ~13) | Moderately Soluble | At alkaline pH, the carboxylic acid will be deprotonated to the more soluble carboxylate salt. |

| Ethanol | Soluble | The molecule's organic character allows for favorable interactions with the alcohol solvent. |

| Methanol | Soluble | Similar to ethanol, methanol is a polar organic solvent capable of dissolving the compound. |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules. |

| Acetonitrile | Sparingly Soluble | Acetonitrile is a polar aprotic solvent, but may be less effective than alcohols or DMSO for this compound. |

Experimental Protocol for Solubility Determination

A robust determination of solubility requires a well-controlled experimental setup. The shake-flask method is a widely accepted standard for determining equilibrium solubility.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing the different solvents to be tested (e.g., water at various pH values, ethanol, DMSO).

-

Ensure a solid excess is visible to confirm saturation.

-

-

Equilibration:

-

Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm) to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Analysis:

-

Calculate the concentration of the dissolved compound in the original supernatant, which represents the equilibrium solubility.

-

Caption: Experimental workflow for shake-flask solubility determination.

Stability Assessment: Unveiling Molecular Vulnerabilities

Understanding the stability of a drug candidate is as crucial as knowing its solubility. Forced degradation studies are accelerated experiments designed to predict the long-term stability of a substance and to identify its potential degradation products.[3][4]

Predicted Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated under stress conditions:

-

Hydrolysis: The carboxylic acid group is generally stable to hydrolysis. However, under extreme pH and temperature, decarboxylation could potentially occur, although this is less common for indole-2-carboxylic acids compared to their 3-isomers.

-

Oxidation: The electron-rich indole ring is susceptible to oxidation. The 3-position is often a site of oxidation in indoles, which could lead to the formation of various oxidized species.

-

Photodegradation: Halogenated aromatic compounds can be susceptible to photolytic degradation.[5] Exposure to UV or visible light could potentially lead to dehalogenation or other rearrangements. The indole ring itself can also be photosensitive.

Experimental Protocol for Forced Degradation Studies

A systematic approach to forced degradation is essential to gain meaningful insights into the stability of the molecule.

Step-by-Step Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C).

-

Basic Hydrolysis: Treat the stock solution with 0.1 N NaOH and heat at a controlled temperature (e.g., 60 °C).

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80 °C). Also, heat a solution of the compound.

-

Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be protected from light.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours) for each stress condition.

-

Sample Neutralization (for hydrolytic studies): Neutralize the acidic and basic samples before analysis to prevent further degradation on the HPLC column.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all its degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.

Caption: Workflow for conducting forced degradation studies.

Predicted Outcomes of Forced Degradation

The following table summarizes the expected stability profile of this compound under various stress conditions.

| Stress Condition | Expected Degradation | Potential Degradation Products |

| 0.1 N HCl, 60 °C | Minimal to low | Possible minor hydrolysis or rearrangement products. |

| 0.1 N NaOH, 60 °C | Low to moderate | Potential for some degradation, possibly involving the indole ring. |

| 3% H₂O₂, RT | Moderate to significant | Oxidation of the indole ring, formation of N-oxides or hydroxylated species. |

| Dry Heat, 80 °C | Minimal | The solid-state is expected to be relatively stable. |

| Solution Heat, 60 °C | Low | Some degradation may occur over extended periods. |

| Photolytic (UV/Vis) | Moderate to significant | Potential for dehalogenation and/or degradation of the indole nucleus.[5] |

Analytical Methodologies: The Key to Accurate Assessment

A robust and validated analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.

HPLC Method for Quantification

A reversed-phase HPLC method with UV detection is suitable for the analysis of this compound.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to ensure good peak shape for the carboxylic acid.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength of maximum absorbance for the compound (to be determined by UV scan).

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion and Future Directions

This technical guide provides a foundational understanding of the critical solubility and stability aspects of this compound. While specific experimental data for this molecule is not widely published, the principles and methodologies outlined here provide a robust framework for its characterization. Researchers and drug development professionals are encouraged to perform the described experiments to generate precise data for this compound. A thorough understanding of these properties will undoubtedly accelerate its development and increase the probability of its success as a potential therapeutic agent. The insights gained from these studies will be invaluable for formulation development, defining storage conditions, and ensuring the overall quality and safety of any future drug product.

References

- 1. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medcraveonline.com [medcraveonline.com]

- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

A Technical Guide to the Spectroscopic Profile of 7-Chloro-3-methyl-1H-indole-2-carboxylic acid

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 7-Chloro-3-methyl-1H-indole-2-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The indole scaffold is a privileged structure in numerous pharmaceuticals, and a thorough understanding of its spectroscopic signature is paramount for unambiguous identification, purity assessment, and structural elucidation during the research and development process.[1][2] This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights grounded in established spectroscopic principles and data from analogous structures.

While direct experimental spectra for this specific compound are not widely published, this guide synthesizes predictive data based on the extensive literature on substituted indoles and fundamental spectroscopic theory. This approach provides a robust framework for researchers working with this and structurally related molecules.

Molecular Structure and Key Features

This compound possesses a core indole bicyclic system substituted with a chloro group at the 7-position, a methyl group at the 3-position, and a carboxylic acid at the 2-position. These substituents significantly influence the electronic environment of the molecule, which is reflected in its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

Experimental Protocol: A typical protocol for acquiring a ¹H NMR spectrum involves dissolving a few milligrams of the sample in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard.[3] The spectrum is then recorded on a high-field NMR spectrometer, for instance, at 500 MHz.[3]

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | Singlet (broad) | 1H | COOH | The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift due to hydrogen bonding with the solvent.[4] |

| ~11.5 | Singlet | 1H | N-H | The indole N-H proton typically appears as a singlet in the downfield region. Its chemical shift is sensitive to solvent and concentration. |

| ~7.5 | Doublet | 1H | H-4 | The proton at the 4-position is expected to be a doublet due to coupling with H-5. |

| ~7.2 | Doublet | 1H | H-6 | The proton at the 6-position will appear as a doublet due to coupling with H-5. |

| ~7.0 | Triplet | 1H | H-5 | The proton at the 5-position will be a triplet due to coupling with both H-4 and H-6. |

| ~2.5 | Singlet | 3H | CH₃ | The methyl protons at the 3-position will appear as a singlet. |

Interpretation and Causality: The predicted chemical shifts are based on the analysis of related indole derivatives.[3] The electron-withdrawing nature of the chloro and carboxylic acid groups will influence the chemical shifts of the aromatic protons. The broadness of the COOH proton signal is a characteristic feature resulting from chemical exchange and hydrogen bonding.

Caption: Predicted ¹H NMR chemical shifts for key protons.

¹³C NMR Spectroscopy

Experimental Protocol: The ¹³C NMR spectrum is typically acquired under similar conditions as the ¹H NMR spectrum, using a deuterated solvent and TMS as a reference. Broadband proton decoupling is commonly employed to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~170 | COOH | The carbonyl carbon of the carboxylic acid is expected at a very downfield shift.[5] |

| ~135 | C-7a | Quaternary carbon adjacent to the nitrogen and the chlorinated carbon. |

| ~130 | C-3a | Quaternary carbon at the fusion of the two rings. |

| ~128 | C-2 | The carbon bearing the carboxylic acid group. |

| ~125 | C-4 | Aromatic CH carbon. |

| ~122 | C-6 | Aromatic CH carbon. |

| ~120 | C-5 | Aromatic CH carbon. |

| ~115 | C-7 | The carbon bearing the chloro group. The shift is influenced by the electronegative chlorine.[6] |

| ~110 | C-3 | The carbon bearing the methyl group. |

| ~10 | CH₃ | The methyl carbon appears in the upfield aliphatic region. |

Interpretation and Causality: The chemical shifts in ¹³C NMR are highly dependent on the hybridization and the electronic environment of the carbon atoms. The electron-withdrawing substituents (Cl and COOH) and the heteroatom (N) significantly influence the chemical shifts of the carbons in the indole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[7]

Predicted IR Data:

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3300-2500 | O-H stretch (carboxylic acid) | Broad |

| ~3300 | N-H stretch (indole) | Medium |

| 1725-1700 | C=O stretch (carboxylic acid) | Strong |

| 1600-1450 | C=C stretch (aromatic) | Medium to Strong |

| ~1300 | C-O stretch (carboxylic acid) | Medium |

| ~750 | C-Cl stretch | Medium |

Interpretation and Causality: The most characteristic feature in the IR spectrum of a carboxylic acid is the very broad O-H stretching band, which is a result of strong hydrogen bonding.[4][8][9] The strong absorption in the carbonyl region (C=O stretch) is also a key diagnostic peak. The N-H stretch of the indole ring and the various C=C stretching vibrations of the aromatic system further confirm the molecular structure.

Caption: Correlation of functional groups with their expected IR absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: A mass spectrum can be obtained using various ionization techniques, with electron ionization (EI) being common for small molecules. The sample is introduced into the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is then measured.

Predicted Mass Spectrometry Data:

| m/z | Assignment | Rationale |

| 209/211 | [M]⁺ | Molecular ion peak. The presence of a chlorine atom will result in an M+2 peak with an intensity of approximately one-third of the molecular ion peak, which is a characteristic isotopic signature for chlorine. |

| 192/194 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group.[10] |

| 164/166 | [M - COOH]⁺ | Loss of the carboxylic acid group as a radical.[10] |

| 130 | [M - COOH - Cl]⁺ | Subsequent loss of a chlorine atom from the decarboxylated fragment. |

Interpretation and Causality: The fragmentation of indole derivatives in mass spectrometry is well-documented.[11] For this compound, the molecular ion is expected to be observed, and the fragmentation will likely be dominated by the loss of the substituents, particularly the carboxylic acid group. The isotopic pattern of chlorine provides a definitive confirmation of its presence in the molecule.

Conclusion

This technical guide has presented a detailed, albeit predictive, spectroscopic profile of this compound. By synthesizing information from the known spectroscopic behavior of related indole derivatives and fundamental principles, we have established a robust set of expected data for ¹H NMR, ¹³C NMR, IR, and MS. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development, aiding in the characterization and quality control of this and similar compounds. The provided protocols and interpretations offer a practical framework for the spectroscopic analysis of novel indole-based molecules.

References

- 1. rsisinternational.org [rsisinternational.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. C4H9Cl (CH3)2CH2Cl C-13 nmr spectrum of 1-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. benchchem.com [benchchem.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. echemi.com [echemi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

Elucidating the Therapeutic Targets of 7-Chloro-3-methyl-1H-indole-2-carboxylic acid: A Strategic Workflow

An In-Depth Technical Guide

Introduction: 7-Chloro-3-methyl-1H-indole-2-carboxylic acid is a small molecule belonging to the indole-2-carboxylic acid class. While the specific biological activity of this particular substituted indole is not extensively documented in publicly available literature, the indole scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence in biologically active compounds suggests that derivatives like this compound are promising candidates for drug discovery campaigns.

This guide presents a comprehensive, multi-pronged strategy for the de novo identification and validation of potential therapeutic targets for a novel chemical entity, using this compound as our central case study. We will proceed from broad, unbiased screening to specific, high-confidence target validation, outlining the causality behind each experimental choice.

Part 1: Initial Target Landscape Assessment (In Silico & Phenotypic Screening)

Before committing to resource-intensive biochemical assays, a dual approach of computational prediction and phenotypic screening can efficiently narrow the field of potential targets and biological functions.

Computational Target Prediction (In Silico)

Modern computational algorithms can predict potential protein targets by comparing the structure of a query molecule to databases of known ligands. This "guilt-by-association" approach, while not definitive, is an invaluable and cost-effective first step.

Methodology:

-

Structure Preparation: Obtain the 3D structure of this compound.

-

Database Screening: Utilize computational platforms such as the SuperPred, PharmMapper, or similar target prediction servers. These tools screen the query molecule against vast libraries of pharmacophore models derived from known protein-ligand binding sites.

-